3,5-Difluoro-2-hydrazinylpyridin-4-amine
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Overview
Description
- Developed by Euthymics Bioscience Inc (a subsidiary of Otsuka Pharmaceutical), it is being investigated for its potential use in treating Attention Deficit Hyperactivity Disorder (ADHD) in adolescents and children .
Centanafadine Hydrochloride: is a novel compound currently in clinical development. It is a .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of Centanafadine Hydrochloride are not widely available in the public domain. it is being studied in clinical trials, which suggests that it is actively synthesized and evaluated.
- Industrial production methods are proprietary and typically not disclosed until after regulatory approval.
Chemical Reactions Analysis
- Centanafadine Hydrochloride is designed to inhibit the reuptake of three neurotransmitters: dopamine, norepinephrine, and serotonin.
- It likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reactions and reagents is not publicly accessible.
- Major products formed from these reactions would depend on the specific synthetic pathways used during its preparation.
Scientific Research Applications
- Centanafadine Hydrochloride’s potential applications extend beyond ADHD treatment:
Neurochemistry: It may impact neurotransmitter levels and signaling pathways.
Psychopharmacology: Researchers explore its effects on mood, cognition, and behavior.
Neurobiology: Investigations focus on its interactions with neural circuits.
Clinical Trials: Ongoing studies assess its safety and efficacy in various populations.
Mechanism of Action
- Centanafadine’s mechanism involves inhibiting the reuptake of dopamine, norepinephrine, and serotonin. By doing so, it increases their availability in synaptic clefts.
- The compound likely interacts with specific transporters (e.g., DAT, NET, SERT) and modulates neurotransmitter levels, affecting attention and behavior.
Comparison with Similar Compounds
- Centanafadine Hydrochloride’s uniqueness lies in its triple reuptake inhibition (serotonin, norepinephrine, and dopamine). Few compounds exhibit this profile.
- Similar compounds include atomoxetine (a norepinephrine reuptake inhibitor) and methylphenidate (a dopamine reuptake inhibitor), but they lack the broad spectrum of action seen in Centanafadine .
Properties
IUPAC Name |
3,5-difluoro-2-hydrazinylpyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N4/c6-2-1-10-5(11-9)3(7)4(2)8/h1H,9H2,(H3,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFAXUJHGBTXOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)NN)F)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.